molecular formula C11H8N4O B3352832 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one CAS No. 51076-60-9

6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one

Cat. No. B3352832
CAS RN: 51076-60-9
M. Wt: 212.21 g/mol
InChI Key: HPQCPAAKZBMFNW-UHFFFAOYSA-N
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Description

“6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one” is a chemical compound that is part of the imidazole family . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .


Chemical Reactions Analysis

The reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate affords 2,6-bis(4,5-diethyl-1H-imidazol-2-yl)pyridine (L) which was used as ligand in the synthesis of iron(ii) chloride complex [FeL2]Cl2•H2O .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 138.12 g/mol . The molecular formula is C6H6N2O2 . The IUPAC name is 2-(1H-imidazol-2-yl)propanedial .

Mechanism of Action

The tumor inhibitory mechanism of the Pd (II) complex is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis . The potential photo-induced binding mode on double-stranded calf thymus DNA and protein cleavage activity study on pBR322 DNA of the complex confirmed its apoptotic characteristics .

Safety and Hazards

Exposure to this compound may be irritating to skin, eyes, and the respiratory system . It may have harmful effects if inhaled or swallowed . Prolonged exposure should be avoided .

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-9-2-1-7-5-8(6-14-11(7)15-9)10-12-3-4-13-10/h1-6H,(H,12,13)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQCPAAKZBMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC=C(C=C21)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485917
Record name 6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51076-60-9
Record name 6-(1H-imidazol-2-yl)-1H-1,8-naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-6-(2-imidazolyl)-1,8-naphthyridine (211 mg., 1 mmole) in 40% sulphuric acid (2.5 ml.) at 5° C. is added with stirring sodium nitrite (69 mg., 1 mmole). The solution is allowed to warm to room temperature and then heated at 50° C. for 4 hours. The reaction mixture then is cooled to 5° C. and more sodium nitrite (40 mg., 0.57 mmole) added to ensure reaction goes to completion. The mixture then is heated at 50° C. for two hours, cooled to room temperature, diluted with water and neutralized with ammonium hydroxide affording 140 mg. of solid. The product is purified by dissolving in dilute acetic acid (5 ml.), treating the solution with charcoal, and neutralizing the filtered solution with a few drops of ammonium hydroxide. The product (100 mg., 47%) did not melt below 350° C.
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
140 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
Reactant of Route 2
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
Reactant of Route 3
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
Reactant of Route 4
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
Reactant of Route 5
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one
Reactant of Route 6
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2(1H)-one

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